2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of benzodiazole derivatives using difluorocarbene reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be efficient . This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzodiazole-4-carboxylate esters, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a hydrogen bond donor, enhancing the compound’s binding affinity to specific enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
- 2-(Chloromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
- 2-(Bromomethyl)-1H-1,3-benzodiazole-4-carboxylic acid
Uniqueness
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H6F2N2O2 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)8-12-5-3-1-2-4(9(14)15)6(5)13-8/h1-3,7H,(H,12,13)(H,14,15) |
InChI Key |
BXTKIICKSORLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
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